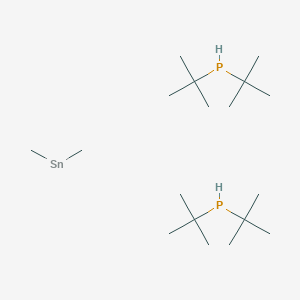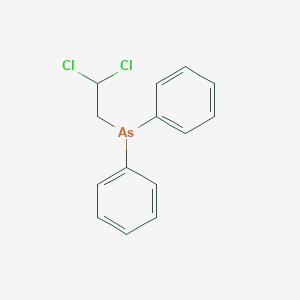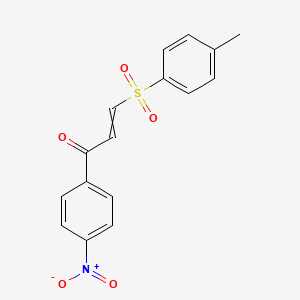![molecular formula C10H14N2O B14615738 N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 57786-20-6](/img/structure/B14615738.png)
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a pyridin-3-yl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with ethyl acetate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. Another method involves the use of N-ethylacetamide and pyridin-3-ylmethyl chloride, which react in the presence of a base like sodium hydroxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl group or the pyridin-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridin-3-yl group can facilitate binding to target proteins, while the ethyl and acetamide groups can modulate the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- N-Methyl-N-[(pyridin-3-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-2-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-4-yl)methyl]acetamide
Uniqueness
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group (at the 3-position) can affect the compound’s binding affinity to molecular targets and its overall stability.
特性
CAS番号 |
57786-20-6 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
N-ethyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12(9(2)13)8-10-5-4-6-11-7-10/h4-7H,3,8H2,1-2H3 |
InChIキー |
AQDFWINLMCRKFU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CN=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)


![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)





![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)

